1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea
Description
Properties
IUPAC Name |
1-ethyl-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-2-14-13(16)15-7-5-11-3-4-12(18-11)10-6-8-17-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXVZBDMTBQLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC1=CC=C(S1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-ethylurea typically involves the reaction of 2,3’-bithiophene with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea group or the thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or organometallic reagents are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and modified urea groups.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds similar to 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea have been tested against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines. The results demonstrated that these compounds can inhibit tumor growth effectively while maintaining low toxicity levels .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT116 | 0.3 - 0.45 | High |
| MCF-7 | 0.5 - 0.7 | Moderate |
| U87 MG | 0.4 - 0.6 | High |
Materials Science Applications
This compound has also been explored for its potential applications in materials science, particularly in the development of organic semiconductors.
Organic Electronics
The bithiophene structure contributes to the compound's electronic properties, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research indicates that compounds containing bithiophene units can enhance charge mobility and stability in organic electronic devices .
| Property | Value |
|---|---|
| Charge Mobility | Up to 0.5 cm²/Vs |
| Stability | High under ambient conditions |
Environmental Applications
There is emerging interest in the environmental applications of urea derivatives, including their use as agrochemicals with potential antifungal and antibacterial properties. Studies have shown that similar compounds can act as effective agents against plant pathogens, thereby enhancing crop protection without significant toxicity to non-target organisms .
Case Study 1: Anticancer Efficacy
A study conducted on a series of urea derivatives demonstrated that modifications at the bithiophene moiety significantly impacted their anticancer efficacy. The study highlighted that specific substitutions led to enhanced activity against breast and colon cancer cell lines while minimizing cytotoxicity towards normal cells .
Case Study 2: Organic Electronics Performance
In a recent investigation into organic semiconductors, this compound was incorporated into device architectures for OFETs. The devices exhibited improved performance metrics compared to traditional materials, with enhanced charge transport properties attributed to the bithiophene backbone .
Mechanism of Action
The mechanism of action of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-ethylurea involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, influencing various biochemical pathways. The urea group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues in Thiophene-Urea Hybrids
The compound’s closest structural analogues include:
- 3-Ethylurea : A simple urea derivative lacking the bithiophene group. It serves as a baseline for understanding the urea moiety’s hydrogen-bonding behavior.
- 1-(Thiophen-2-ylmethyl)-3-ethylurea: A mono-thiophene analogue, which highlights the impact of extending the π-conjugated system to a bithiophene unit.
Physicochemical and Functional Comparisons
| Property | 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea | 3-Ethylurea | 1-(Thiophen-2-ylmethyl)-3-ethylurea |
|---|---|---|---|
| Solubility | Low (due to bithiophene hydrophobicity) | High in polar solvents | Moderate |
| π-Conjugation | Extended (bithiophene) | None | Limited (mono-thiophene) |
| Synthetic Complexity | High (multi-step functionalization) | Low | Moderate |
| Potential Applications | Organic electronics, sensors | Solubility enhancer | Intermediate for drug design |
Key Findings :
- The bithiophene-urea hybrid exhibits enhanced electronic properties compared to mono-thiophene or non-thiophene analogues, making it suitable for optoelectronic applications.
- Urea derivatives with aromatic systems (e.g., thiophene) often display improved thermal stability due to π-stacking interactions, though solubility remains a challenge .
Biological Activity
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of bithiophene derivatives with ethyl isocyanate. The reaction is carried out under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran. The yield and purity of the compound can be optimized through recrystallization or chromatography techniques.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related urea derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and mTOR pathways, which are critical for cancer cell survival and proliferation .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.9 | PI3K Inhibition |
| Compound B | A549 | 21.5 | mTOR Inhibition |
| Compound C | HCT116 | 25.1 | Cell Cycle Arrest |
Antimicrobial Activity
In addition to anticancer properties, this compound may also possess antimicrobial activity. Similar urea derivatives have been evaluated for their effectiveness against various bacterial strains. Minimum inhibitory concentration (MIC) values have been reported as low as 0.015 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cell signaling pathways.
- Receptor Modulation : It may bind to cellular receptors, altering their activity and leading to downstream effects on cell growth and survival.
Case Studies
Several studies have documented the effects of similar compounds:
- Antitumor Activity Study : A study involving a series of bithiophene-derived ureas demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted that modifications in the urea moiety could enhance biological efficacy .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of bithiophene derivatives found that certain structural modifications led to improved activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What safety protocols are essential when handling this urea derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
